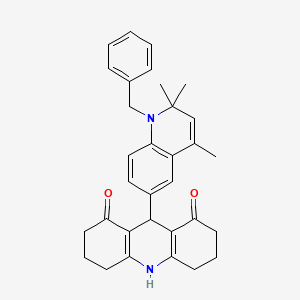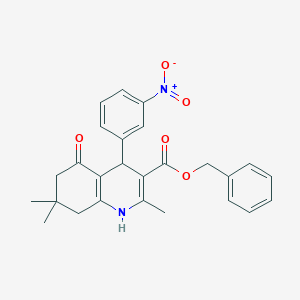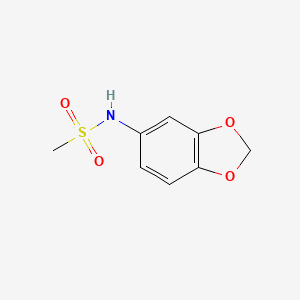![molecular formula C22H16F3N3 B11037184 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11037184.png)
2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves a multi-step process. One common method is the palladium-catalyzed three-component carbonylative reaction. This reaction involves the use of trifluoroacetimidoyl chlorides and amines as starting materials, with palladium serving as the catalyst . The reaction conditions are optimized to achieve high efficiency and yield, often reaching up to 99% .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a heterogeneous activated carbon fiber-supported palladium catalyst. This method not only enhances the efficiency of the reaction but also allows for the recycling of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction being performed, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines. These products often exhibit unique chemical and physical properties, making them valuable for further research and application.
Scientific Research Applications
2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The presence of the trifluoromethyl group is particularly important, as it enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)quinazolin-4(3H)-ones: These compounds share a similar quinazoline core but differ in the substituents attached to the core.
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound has a similar trifluoromethylphenyl group but differs in the core structure.
(4-methylphenyl)(4-(trifluoromethyl)phenyl)methanone: This compound shares the 4-methylphenyl and trifluoromethylphenyl groups but has a different core structure.
Uniqueness
The uniqueness of 2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine lies in its specific combination of substituents and core structure. This unique arrangement imparts distinct chemical and physical properties to the compound, making it valuable for various scientific applications. The presence of both the 4-methylphenyl and trifluoromethylphenyl groups enhances the compound’s reactivity and binding affinity, setting it apart from similar compounds .
Properties
Molecular Formula |
C22H16F3N3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H16F3N3/c1-14-9-11-15(12-10-14)20-27-19-8-3-2-7-18(19)21(28-20)26-17-6-4-5-16(13-17)22(23,24)25/h2-13H,1H3,(H,26,27,28) |
InChI Key |
HWRJGZLOBLEWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11037116.png)
![(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11037124.png)
![10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11037136.png)

![2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B11037155.png)
![(1E)-1-[2-(1-benzyl-1H-indol-3-yl)-2-oxoethylidene]-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037168.png)
![4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037176.png)

![N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide](/img/structure/B11037185.png)
![6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone](/img/structure/B11037195.png)
![dimethyl 2-[2,2,6,8-tetramethyl-1-(pyridin-3-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037202.png)

![N-(4-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11037210.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037220.png)
